molecular formula C9H11NO6S B3059212 tyrosine O-sulfate CAS No. 956-46-7

tyrosine O-sulfate

Cat. No.: B3059212
CAS No.: 956-46-7
M. Wt: 261.25 g/mol
InChI Key: CIQHWLTYGMYQQR-QMMMGPOBSA-N
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Description

Tyrosine O-sulfate is a post-translationally modified amino acid derivative formed by the sulfation of the phenolic hydroxyl group of tyrosine. Its molecular formula is C₉H₁₁NO₆S, with an average molecular weight of 261.248 g/mol and a defined stereocenter at the C2 position . This modification is catalyzed by tyrosylprotein sulfotransferases (TPSTs), membrane-bound enzymes in the trans-Golgi network that transfer a sulfonate group from 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to tyrosine residues in proteins . This compound plays critical roles in extracellular protein-protein interactions, such as mediating leukocyte adhesion via P-selectin binding and enhancing thrombin inhibition through exosite interactions . It is also implicated in collagen fibrillogenesis modulation and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tyrosine O-sulfate involves the enzymatic transfer of a sulfate group from 3’-phosphoadenosine-5’-phosphosulfate (PAPS) to the hydroxyl group of tyrosine. This reaction is catalyzed by tyrosylprotein sulfotransferases (TPSTs), which are type II transmembrane enzymes located in the trans-Golgi network .

Industrial Production Methods: the enzymatic synthesis using TPSTs and PAPS as a sulfate donor is the primary method employed in research settings .

Chemical Reactions Analysis

Scientific Research Applications

Biological Significance

Tyrosine O-sulfation is essential for modulating protein-protein interactions, influencing various physiological processes, including:

  • Cell Adhesion : Tyrosine sulfation is implicated in leukocyte rolling on endothelial cells, which is critical for immune responses and inflammation .
  • Hemostasis : It plays a role in blood coagulation processes, where sulfated proteins facilitate interactions necessary for clot formation .
  • Signal Transduction : Tyrosine O-sulfate influences the binding affinity of proteins to their receptors, affecting signaling pathways involved in cell growth and differentiation .

Diagnostic Applications

Recent studies have highlighted the potential of this compound as a biomarker for various diseases:

  • Chronic Kidney Disease (CKD) : Elevated levels of plasma O-sulfotyrosine have been associated with CKD, indicating its potential use as a diagnostic marker. A sensitive method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed for quantifying plasma O-sulfotyrosine levels .
    DiseaseDiagnostic MarkerMethodology
    Chronic Kidney DiseasePlasma O-sulfotyrosineHPLC-MS/MS

Therapeutic Potential

This compound's involvement in various diseases opens avenues for therapeutic interventions:

  • Cancer : Tyrosine sulfation has been linked to cancer progression through its role in enhancing protein interactions that promote tumor growth and metastasis. Targeting sulfation pathways may provide new strategies for cancer therapy .
  • Autoimmune Diseases : The modification is also implicated in autoimmune responses, where sulfated proteins can modulate immune cell behavior. Understanding these pathways could lead to novel treatments .

Tyrosine O-Sulfation in Hemostasis

A study demonstrated that tyrosine sulfation enhances the interaction between coagulation factors, facilitating effective hemostasis. The research utilized various assays to quantify the effects of sulfated proteins on clotting dynamics, revealing a significant correlation between sulfation levels and coagulation efficiency .

Role in Infectious Diseases

Research has shown that tyrosine sulfation is critical for viral entry into host cells, particularly in the context of HIV infection. Sulfated proteins on the surface of target cells enhance viral binding and entry, suggesting that inhibiting this modification could serve as a therapeutic strategy against viral infections .

Mechanism of Action

The mechanism of action of tyrosine O-sulfate involves the enzymatic transfer of a sulfate group from PAPS to the hydroxyl group of tyrosine, catalyzed by TPSTs. This modification enhances protein-protein interactions and plays a role in various biological processes, such as cell signaling and immune response .

Molecular Targets and Pathways: this compound targets include adhesion molecules, G-protein-coupled receptors, coagulation factors, and extracellular matrix proteins. The modification strengthens protein-protein interactions and is essential for the binding of certain hormones and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Tyramine O-Sulfate

  • Structure: Sulfation of tyramine (decarboxylated tyrosine) at the phenolic hydroxyl group.
  • Role: A metabolite in tyrosine catabolism, elevated in chronic graft-versus-host disease (cGVHD) and gut microbiota dysbiosis .
  • Stability : Less stable than protein-incorporated tyrosine O-sulfate due to the absence of a stabilizing peptide backbone .

Dopamine 3-O-Sulfate

  • Structure : Sulfation of dopamine at the 3-hydroxyl group.
  • Role: End product of dopamine catabolism; elevated in prediagnostic glioma cases . Unlike this compound, it is associated with neurotransmitter regulation rather than protein interactions.

Serine/Threonine O-Sulfate

  • Structure : Sulfation of serine or threonine side-chain hydroxyl groups.
  • Role : Rare modifications compared to this compound. Their biological roles are less characterized but may involve extracellular matrix modulation .

Fibromodulin Sulfated Tyrosines

  • Structure : Up to 9 sulfated tyrosine residues in the N-terminal domain of bovine fibromodulin.
  • Role : Modulates collagen fibril formation by influencing electrostatic interactions. The sulfation pattern (amount and distribution) determines fibrillogenesis efficiency, unlike single-site modifications in other proteins .

Stability and Detection

  • This compound : Stable in acidic conditions (pH > 2) but undergoes solvolysis in trifluoroacetic acid (TFA) with first-order kinetics (activation enthalpy: 110.5 kJ·mol⁻¹) . Detection via mass spectrometry requires specialized methods to distinguish it from phosphorylated tyrosine .
  • Phosphorylated Tyrosine : Less stable than sulfated tyrosine under acidic conditions, with distinct mass spectrometric fragmentation patterns .
  • Tyramine O-Sulfate : Rapidly degraded in acidic environments, limiting its utility in long-term metabolic studies .

Data Table: Key Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Biological Role Stability Key References
This compound C₉H₁₁NO₆S 261.248 Protein-protein interactions, collagen modulation Stable at pH > 2, TFA-labile
Tyramine O-sulfate C₈H₁₁NO₄S 217.24 Gut microbiota metabolite, cGVHD biomarker Acid-labile
Dopamine 3-O-sulfate C₈H₁₁NO₄S 217.24 Dopamine catabolism, glioma biomarker Moderate stability in serum
Fibromodulin sulfated Tyr Variable Variable Collagen fibrillogenesis regulation Stable in extracellular matrix

Biological Activity

Tyrosine O-sulfate (Tyr(SO₃H)) is a sulfated derivative of the amino acid tyrosine, which plays a significant role in various biological processes. This article explores the biological activity of this compound, focusing on its enzymatic synthesis, physiological implications, and potential diagnostic applications.

1. Enzymatic Synthesis and Regulation

Tyrosine O-sulfation is catalyzed by tyrosylprotein sulfotransferases (TPSTs), which transfer sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to tyrosine residues in proteins. Two isoforms, TPST-1 and TPST-2, have been identified, each with distinct substrate specificities and regulatory mechanisms.

Research indicates that these enzymes do not exhibit processive behavior; they sulfate tyrosines sequentially rather than simultaneously. For instance, studies have shown that TPST-1 preferentially sulfates Tyr14 over Tyr15 in certain peptides . Furthermore, the expression of TPST genes can be modulated by physiological conditions such as shear stress in endothelial cells, although these changes are modest and may not have significant biological implications .

2. Role in Protein Function

Tyrosine O-sulfation is critical for the functionality of numerous proteins. It has been implicated in enhancing protein-protein interactions, receptor-ligand binding, and the stability of circulating proteins. For example:

  • P-selectin and PSGL-1 Interaction : The sulfation of PSGL-1 is essential for its high-affinity binding to P-selectin, which is crucial for leukocyte recruitment during inflammation .
  • Factor VIII Stability : The sulfation of Tyr1680 in factor VIII is necessary for its optimal binding to von Willebrand factor, thereby increasing its half-life in circulation. Mutations that affect this sulfation can lead to hemophilia .

A total of 62 tyrosine-sulfated proteins have been identified to date, with varying roles in cellular processes such as adhesion, signaling, and immune response .

3. Diagnostic Potential

Recent studies have highlighted the potential of this compound as a biomarker for certain diseases. Elevated levels of O-sulfotyrosine have been associated with chronic kidney disease (CKD). A sensitive method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed to quantify plasma O-sulfotyrosine levels, revealing significantly higher concentrations in CKD patients compared to healthy controls . This suggests that measuring O-sulfotyrosine could aid in diagnosing and monitoring renal function.

Case Study: Chronic Kidney Disease

A study conducted on patients with chronic kidney disease demonstrated a direct correlation between elevated plasma O-sulfotyrosine levels and declining renal function. The method employed for analysis was validated for precision and reproducibility, indicating its reliability for clinical applications .

Research Findings on Protein Interactions

Research on fibromodulin has shown that its N-terminal domain, rich in tyrosine sulfate, binds collagen effectively and accelerates collagen fibril formation. This interaction is crucial for maintaining extracellular matrix integrity and suggests that tyrosine sulfation plays a vital role in tissue remodeling .

5. Summary Table of Biological Roles

Biological Role Description
Protein InteractionEnhances binding affinity (e.g., PSGL-1 with P-selectin)
StabilityIncreases half-life of circulating proteins (e.g., Factor VIII)
Disease MarkerElevated levels linked to chronic kidney disease
Tissue RemodelingFacilitates collagen fibril formation (e.g., fibromodulin)

Q & A

Basic Research Questions

Q. What is the biological role of tyrosine O-sulfation in protein interactions, and how is it experimentally validated?

Tyrosine O-sulfation is a post-translational modification critical for mediating protein-protein interactions, particularly in extracellular domains (e.g., chemokine receptors and adhesion molecules). Methodologically, researchers validate this by:

  • Using TPST1/TPST2 knockout models to assess loss-of-function phenotypes .
  • Employing site-directed mutagenesis to replace sulfotyrosine residues and compare binding affinities via surface plasmon resonance (SPR) .
  • Conducting structural analyses (X-ray crystallography or cryo-EM) to visualize sulfate-dependent binding interfaces .

Q. Which analytical techniques are most reliable for detecting tyrosine O-sulfate in biological samples?

Key methodologies include:

  • Mass spectrometry (MS) : High-resolution tandem MS with collision-induced dissociation (CID) to distinguish sulfotyrosine from phosphorylated tyrosine (mass shift of 80 Da vs. 98 Da) .
  • Metabolic labeling : Incubation with 35S^{35}\text{S}-labeled sulfate followed by autoradiography or scintillation counting .
  • Immunoassays : Sulfotyrosine-specific monoclonal antibodies (e.g., PSG2 antibody) for Western blotting or ELISA .

Q. What model systems are appropriate for studying tyrosine O-sulfation in physiological contexts?

  • TPST1/TPST2 knockout mice : Used to study systemic effects, such as immune dysfunction or developmental abnormalities .
  • Cell lines with CRISPR-edited TPST genes : For in vitro analysis of sulfation-dependent signaling pathways (e.g., CCR5 chemokine receptor activation) .
  • In vitro Golgi models : Reconstituted enzyme assays using purified TPST isoforms and synthetic peptide substrates .

Advanced Research Questions

Q. How should contradictory findings regarding sulfotyrosine’s pro-inflammatory vs. anti-inflammatory effects be reconciled?

Contradictions often arise from:

  • Cell-type specificity : For example, protocatechuic acid-3'-O-sulfate increases IL-6 in endothelial cells but suppresses NO in macrophages .
  • Sulfation stoichiometry : Quantify sulfation levels via LC-MS to correlate modification extent with functional outcomes .
  • Orthogonal validation : Combine genetic (TPST knockdown) and pharmacological (sulfation inhibitors) approaches to confirm causality .

Q. What strategies are effective for mapping sulfotyrosine residues in low-abundance proteins?

  • Immunoaffinity enrichment : Use sulfotyrosine-specific antibodies to isolate modified peptides prior to MS .
  • Bioinformatics : Predict sulfation motifs using tools like Sulfinator or Sulfotyrosine Finder, focusing on acidic residue clusters (e.g., -D/E-Y-D/E-) .
  • Isotopic labeling : Combine heavy 34S^{34}\text{S}-sulfate with light 32S^{32}\text{S}-sulfate for quantitative MS-based profiling .

Q. Data Analysis and Interpretation

Q. How can computational models predict novel sulfotyrosine motifs in understudied protein families?

  • Machine learning : Train algorithms on known sulfated sequences (e.g., PSG2 antibody-bound peptides) to identify conserved acidic residues flanking tyrosine .
  • Evolutionary conservation analysis : Use multiple sequence alignment (MSA) to detect conserved sulfation motifs across homologs .

Q. What experimental controls are critical when analyzing sulfotyrosine-dependent protein interactions?

  • Negative controls : Include non-sulfated peptides or TPST-deficient cell lysates in binding assays .
  • Cross-validation : Confirm sulfation status via MS or 35S^{35}\text{S}-labeling after immunoprecipitation .
  • Competitive inhibition : Pre-incubate samples with excess sulfated peptides to block specific interactions .

Q. Methodological Challenges and Solutions

Q. How can researchers distinguish this compound from phosphorylated tyrosine in proteomic datasets?

  • MS/MS fragmentation : Sulfotyrosine produces a distinct -SO3_3^- neutral loss (80 Da) compared to phosphorylated tyrosine’s -HPO3_3 (98 Da) .
  • Enzymatic treatment : Use phosphatases (e.g., alkaline phosphatase) to eliminate phosphate-specific signals .

Q. What are the limitations of current TPST activity assays, and how can they be improved?

  • Limitations : Low catalytic efficiency (kcat_\text{cat} ~0.1 min1^{-1}) and substrate competition in crude lysates .
  • Improvements : Use recombinant TPST isoforms with optimized reaction buffers (e.g., 10 mM MnCl2_2) and fluorogenic substrates for real-time monitoring .

Q. Tables for Reference

Table 1. Key Analytical Methods for this compound Detection

MethodSensitivitySpecificityThroughputReference
Radiolabeling (35S^{35}\text{S})HighModerateLow
LC-MS/MSVery HighHighMedium
Immunoassays (ELISA)ModerateHighHigh

Table 2. Biological Effects of Sulfated Metabolites (Adapted from )

CompoundBiological SystemEffectIC50_{50}/EC50_{50}
Protocatechuic acidLPS-stimulated macrophagesNO inhibition10 μM
Protocatechuic acid-3'-O-sulfateOxidatively stressed HUVECs↑ IL-6 productionN/A

Properties

IUPAC Name

(2S)-2-amino-3-(4-sulfooxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQHWLTYGMYQQR-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956-46-7
Record name O-Sulfo-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tyrosine O-sulfate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TYROSINE O-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29166358BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name O-Sulfotyrosine
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URL http://www.hmdb.ca/metabolites/HMDB0155722
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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